molecular formula C11H13N3S B13700452 2-Amino-5-(3,4-dimethylbenzyl)-1,3,4-thiadiazole

2-Amino-5-(3,4-dimethylbenzyl)-1,3,4-thiadiazole

Cat. No.: B13700452
M. Wt: 219.31 g/mol
InChI Key: OAHLIDKIPKNLMB-UHFFFAOYSA-N
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Description

2-Amino-5-(3,4-dimethylbenzyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with an amino group and a 3,4-dimethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3,4-dimethylbenzyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylbenzylamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(3,4-dimethylbenzyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl position, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiadiazole ring or the benzyl group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,4-dimethylbenzyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular signaling pathways.

Comparison with Similar Compounds

  • 2-Amino-5-benzyl-1,3,4-thiadiazole
  • 2-Amino-5-(4-methylbenzyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3,4-dichlorobenzyl)-1,3,4-thiadiazole

Comparison: Compared to its analogs, 2-Amino-5-(3,4-dimethylbenzyl)-1,3,4-thiadiazole is unique due to the presence of the 3,4-dimethylbenzyl group, which may enhance its lipophilicity and influence its biological activity. The specific substitution pattern on the benzyl group can significantly impact the compound’s reactivity, solubility, and overall pharmacological profile.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5-[(3,4-dimethylphenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3S/c1-7-3-4-9(5-8(7)2)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14)

InChI Key

OAHLIDKIPKNLMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN=C(S2)N)C

Origin of Product

United States

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